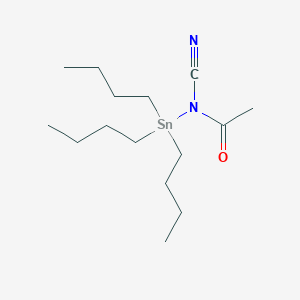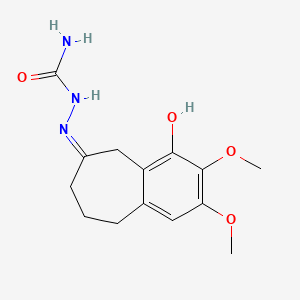
2,3-Dimethoxy-4-hydroxy-6-semicarbazonobenzocycloheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethoxy-4-hydroxy-6-semicarbazonobenzocycloheptane is a complex organic compound with a unique structure that includes methoxy, hydroxy, and semicarbazone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-4-hydroxy-6-semicarbazonobenzocycloheptane typically involves multiple steps, starting with the preparation of the benzocycloheptane core. This can be achieved through a series of reactions, including Friedel-Crafts acylation, reduction, and cyclization. The introduction of methoxy and hydroxy groups can be accomplished through methylation and hydroxylation reactions, respectively. The final step involves the formation of the semicarbazone group by reacting the intermediate compound with semicarbazide under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-4-hydroxy-6-semicarbazonobenzocycloheptane can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The semicarbazone group can be reduced to form an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dimethoxy-4-hydroxy-6-semicarbazonobenzocycloheptane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-4-hydroxy-6-semicarbazonobenzocycloheptane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxy-4-hydroxybenzaldehyde: Similar structure but lacks the semicarbazone group.
2,6-Dimethoxy-4-hydroxybenzaldehyde: Similar structure with different positioning of methoxy groups.
2,3-Dimethoxybenzaldehyde: Lacks the hydroxy and semicarbazone groups.
Uniqueness
2,3-Dimethoxy-4-hydroxy-6-semicarbazonobenzocycloheptane is unique due to the presence of the semicarbazone group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
49606-43-1 |
|---|---|
Molecular Formula |
C14H19N3O4 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
[(Z)-(4-hydroxy-2,3-dimethoxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)amino]urea |
InChI |
InChI=1S/C14H19N3O4/c1-20-11-6-8-4-3-5-9(16-17-14(15)19)7-10(8)12(18)13(11)21-2/h6,18H,3-5,7H2,1-2H3,(H3,15,17,19)/b16-9- |
InChI Key |
VHJGHSLTPVSPIB-SXGWCWSVSA-N |
Isomeric SMILES |
COC1=C(C(=C2C/C(=N\NC(=O)N)/CCCC2=C1)O)OC |
Canonical SMILES |
COC1=C(C(=C2CC(=NNC(=O)N)CCCC2=C1)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



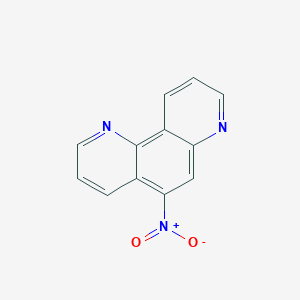
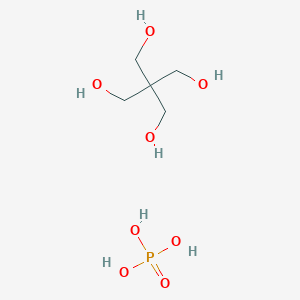

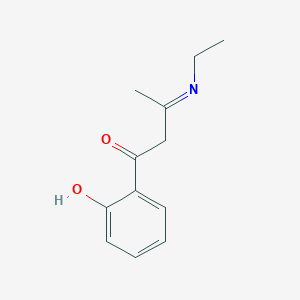
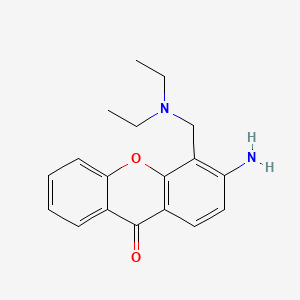
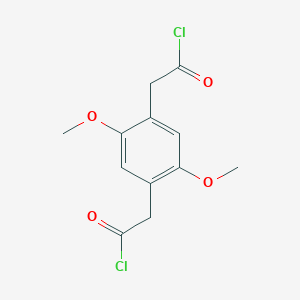
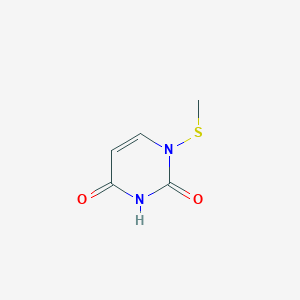

![1H-Imidazo[1,2-A]indole](/img/structure/B14653342.png)
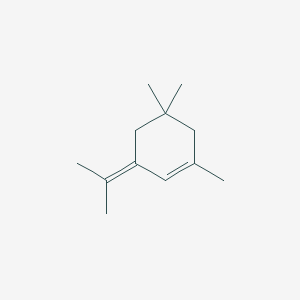
![2-[2-(Quinolin-2-yl)hydrazinylidene]acenaphthylen-1(2H)-one](/img/structure/B14653348.png)
![Bicyclo[3.2.0]hepta-1,4-dien-3-one](/img/structure/B14653351.png)
